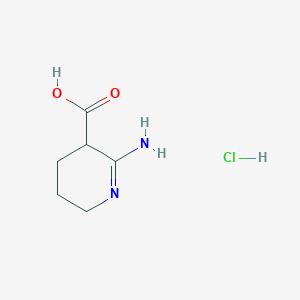

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

Description

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is a bicyclic compound featuring a partially saturated pyridine ring with amino and carboxylic acid functional groups. Its molecular formula is reported as C₆H₁₀N₂O₂ (free base) or C₆H₁₁ClN₂O₂ (hydrochloride salt), though discrepancies exist in structural data sources . The compound serves as a critical building block in pharmaceutical synthesis, particularly for designing peptidomimetics and heterocyclic drug candidates. Commercial suppliers like CymitQuimica and AK Scientific list it at €462 per 100mg (CymitQuimica) and CAS 146422-39-1 (AK Scientific), highlighting its high value in specialized research .

Properties

IUPAC Name |

6-amino-2,3,4,5-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h4H,1-3H2,(H2,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQDWQNAKKGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=NC1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146422-39-1 | |

| Record name | 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution can introduce alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid exhibit antimicrobial activity. The compound's structural features allow it to interact with bacterial enzymes, potentially inhibiting their function. Studies have shown that certain analogs can effectively combat resistant strains of bacteria, making them candidates for new antibiotic therapies .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, contributing to cell survival under pathological conditions .

Biochemical Applications

Metabolic Pathway Involvement

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid is an intermediate in the lysine degradation pathway. It plays a crucial role in the metabolism of amino acids and is involved in the biosynthesis of several important biomolecules. Understanding its role can provide insights into metabolic disorders related to amino acid metabolism .

Enzyme Substrate

The compound serves as a substrate for various enzymes, including L-aminoadipate-semialdehyde dehydrogenase. This enzyme is critical in lysine metabolism and offers potential targets for manipulating metabolic pathways in both health and disease contexts .

Agricultural Applications

Plant Growth Regulation

Recent studies have explored the use of 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid as a growth regulator in plants. It has been shown to influence ethylene biosynthesis pathways, which are vital for plant development and stress responses. In silico studies suggest that it could be developed into a biostimulant to enhance crop resilience against environmental stresses .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Derivatives showed significant inhibition against resistant bacterial strains. |

| Study B | Neuroprotection | Reduced oxidative stress in neuronal models; potential for treating neurodegenerative diseases. |

| Study C | Metabolism | Identified as a key intermediate in lysine degradation; implications for metabolic disorders. |

| Study D | Plant Growth | Enhanced ethylene production leading to improved plant stress tolerance. |

Mechanism of Action

The mechanism by which 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility Profile |

|---|---|---|---|---|

| Target Compound | C₆H₁₁ClN₂O₂* | 182.45 (calculated) | Amino, carboxylic acid, hydrochloride | Water-soluble (HCl salt) |

| Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate hydrochloride | C₇H₁₃ClN₂O₂ | 192.64 | Amino, methyl ester, hydrochloride | Moderate (ester enhances lipophilicity) |

| 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | C₁₁H₁₈N₂O₄ | 242.28 (calculated) | Boc-protected amino, carboxylic acid | Organic solvents (e.g., DMF, DCM) |

*Discrepancy noted: lists the free base formula (C₆H₁₀N₂O₂) under the hydrochloride name .

Commercial and Regulatory Context

- Pricing : The target compound is significantly costlier than its methyl ester derivative (€462/100mg vs. €101.2/100mg for the ester) .

- Regulatory Relevance: Impurity standards in (e.g., trans-4-aminocyclohexanol hydrochloride) suggest related tetrahydropyridine derivatives are monitored in pharmaceutical quality control, underscoring their regulatory importance .

Research Findings and Challenges

- Stability : The hydrochloride salt of the target compound offers superior stability compared to free-base analogs but may hydrolyze under strongly basic conditions .

- Synthetic Limitations : The Boc-protected variant (PY414) requires stringent storage conditions (-20°C) to prevent degradation, limiting its utility in high-throughput workflows .

- Discrepancies in Data : Structural inconsistencies (e.g., molecular formula mismatches in ) highlight the need for verification via advanced analytical techniques like NMR or X-ray crystallography .

Biological Activity

2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride (also known as THPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THPCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

THPCA is characterized by a tetrahydropyridine ring with an amino group and a carboxylic acid functional group. Its molecular formula is , with a molar mass of approximately 182.62 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.

The biological activity of THPCA can be attributed to several mechanisms:

- Antioxidant Activity : THPCA exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. This activity is primarily due to the ability of the amino group to donate electrons and neutralize free radicals.

- Cytotoxicity Against Cancer Cells : Research indicates that THPCA has cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

- Neuroprotective Effects : Preliminary studies suggest that THPCA may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation has been highlighted in recent research .

Biological Activity Data

The following table summarizes the biological activities reported for THPCA:

| Activity | Cell Line/Model | IC50/EC50 Values | Mechanism |

|---|---|---|---|

| Antioxidant | Various in vitro assays | Varies by assay | Free radical scavenging |

| Cytotoxicity | MCF-7 (breast cancer) | 15.63 µM | Induction of apoptosis via caspases |

| Cytotoxicity | A549 (lung cancer) | 12.34 µM | Cell cycle arrest |

| Neuroprotection | SH-SY5Y (neuroblastoma) | Varies | Modulation of neurotransmitters |

| Anti-inflammatory | LPS-stimulated macrophages | Varies | Inhibition of pro-inflammatory cytokines |

Case Studies

- Cytotoxicity in Cancer Research : A study investigating the cytotoxic effects of THPCA on MCF-7 and A549 cell lines revealed that it induced apoptosis significantly more effectively than standard chemotherapeutics like doxorubicin. The study reported IC50 values indicating that THPCA could be a promising candidate for further development as an anticancer agent .

- Neuroprotective Properties : In a model of neurodegeneration using SH-SY5Y cells, THPCA demonstrated the ability to protect against oxidative stress-induced cell death. The compound reduced the levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions .

- Anti-inflammatory Effects : Research involving LPS-stimulated macrophages showed that THPCA could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use thionyl chloride (SOCl₂) for carboxyl group activation, as demonstrated in analogous tetrahydropyridine syntheses . Reflux under inert atmosphere (N₂/Ar) minimizes side reactions.

- Purification : Employ azeotropic distillation with anhydrous benzene to remove residual thionyl chloride . Post-reaction, neutralize with aqueous NaOH and extract the product using benzene.

- Crystallization : Recrystallize the hydrochloride salt from ethanol-ethyl acetate (1:3 v/v) to enhance purity .

Data Reference:

| Parameter | Value/Procedure | Source |

|---|---|---|

| Thionyl chloride ratio | 10:1 (SOCl₂ : starting acid) | |

| Reflux time | 16 minutes | |

| Crystallization solvent | Ethanol-ethyl acetate |

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydropyridine ring structure and protonation state of the amino group. For example, a singlet at δ 3.2–3.5 ppm (CDCl₃) indicates the NH₂ group in the hydrochloride salt.

- HPLC-PDA : Employ reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode (m/z ~189 [M+H]⁺) confirms molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

- Impurity Profiling : Cross-reference with EP/Ph. Eur. impurity standards (e.g., dibrominated analogs in ) using HPLC spiking experiments .

- Isotopic Labeling : Use ¹³C-labeled analogs (e.g., as in ) to track reaction pathways and identify byproducts via LC-MS/MS .

- DFT Calculations : Compare experimental NMR shifts with computational predictions (Gaussian 16, B3LYP/6-31G*) to assign ambiguous peaks .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC .

- Kinetic Analysis : Use Arrhenius plots (k vs. 1/T) to predict shelf-life. For example, a 10°C increase may accelerate hydrolysis by 2–3× .

- Stabilizers : Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous stability through host-guest interactions .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen derivatives against targets (e.g., enzymes with pyridine-binding sites). Focus on substituents at C-2 and C-4 positions .

- QSAR Studies : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize lipophilicity .

- MD Simulations : Run 100-ns simulations (AMBER22) to assess conformational stability of the tetrahydropyridine ring in membrane bilayers .

Specialized Methodological Challenges

Q. How to address discrepancies in bioactivity data across in vitro and in vivo models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.